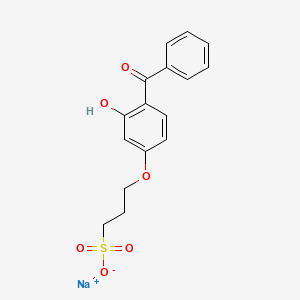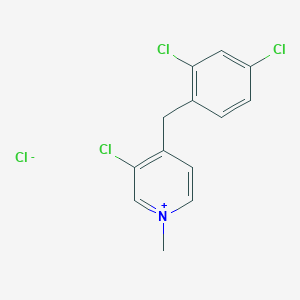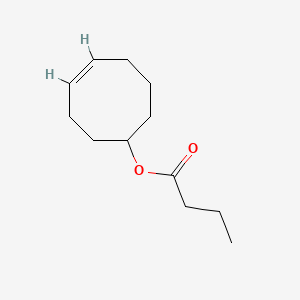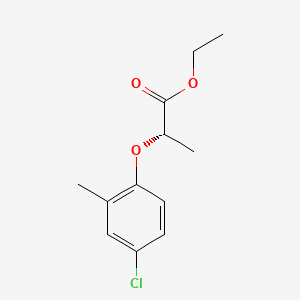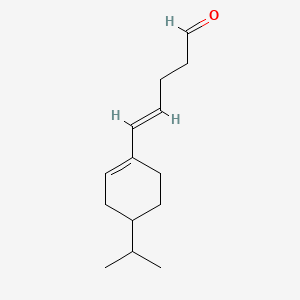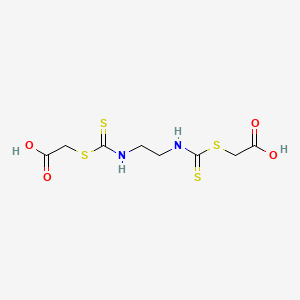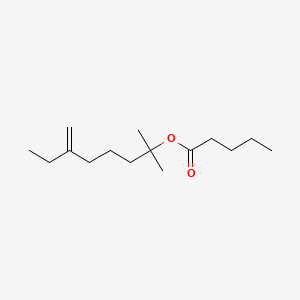
1,1-Dimethyl-5-methyleneheptyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-5-methyleneheptyl valerate: is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is also known by its systematic name, pentanoic acid, 1,1-dimethyl-5-methyleneheptyl ester . This compound is characterized by its unique structure, which includes a valerate ester linked to a heptyl chain with a methylene group and two methyl groups at the first carbon position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-methyleneheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1-dimethyl-5-methyleneheptanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-5-methyleneheptyl valerate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Applications De Recherche Scientifique
1,1-Dimethyl-5-methyleneheptyl valerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-5-methyleneheptyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . These metabolites may interact with receptors or other proteins, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl butyrate
- 1,1-Dimethyl-5-methyleneheptyl propionate
Comparison: 1,1-Dimethyl-5-methyleneheptyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs . The presence of the valerate group can influence the compound’s reactivity, solubility, and biological activity . This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
96846-65-0 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
(2-methyl-6-methylideneoctan-2-yl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h3,6-12H2,1-2,4-5H3 |
Clé InChI |
AHRBCOJLJNGMPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC(C)(C)CCCC(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


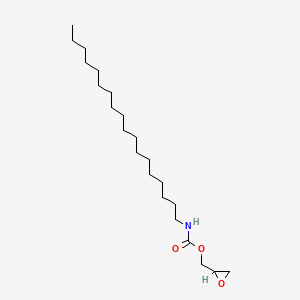
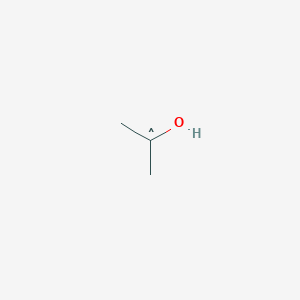
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
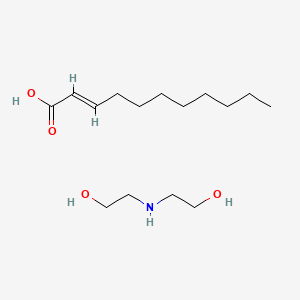
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
